molecular formula C13H17N3O3S B2865964 N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 902733-65-7

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2865964
CAS No.: 902733-65-7
M. Wt: 295.36
InChI Key: QRCUVNFIFIIECZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with a complex structure that includes an ethoxyphenyl group, a dimethylpyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 4-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under acidic conditions to form the pyrazole ring. The sulfonamide group is then introduced through a sulfonation reaction using sulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to its target, while the pyrazole ring can contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring and a sulfonamide group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-4-19-12-7-5-11(6-8-12)15-20(17,18)13-9-16(3)14-10(13)2/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCUVNFIFIIECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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